molecular formula C28H24N4O2 B142242 他拉西肽 CAS No. 141374-81-4

他拉西肽

货号 B142242
CAS 编号: 141374-81-4
分子量: 448.5 g/mol
InChI 键: CZPILLBHPRAPCB-AREMUKBSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tarazepide is a potent and specific CCK-A receptor antagonist . It is used for research purposes and is not sold to patients . It belongs to the class of organic compounds known as n-acyl-alpha amino acids and derivatives . These are compounds containing an alpha amino acid (or a derivative thereof) which bears an acyl group at its terminal nitrogen atom .


Molecular Structure Analysis

The molecular formula of Tarazepide is C28H24N4O2 . It has a molecular weight of 448.52 . The structure comprises a 1,4-benzodiazepine ring which is a common structure in many pharmaceutical drugs .

科学研究应用

药理特性

他拉西肽是一种 CCK-A 受体拮抗剂,影响新生犊牛的胰腺外分泌和十二指肠肌电图 (EMG)。研究表明,他拉西肽降低十二指肠电活动并减少消化间期和餐后胰腺分泌,特别是蛋白质分泌。这表明它通过 CCK-A 介导的机制在控制胰腺分泌中发挥作用 (Zabielski 等人,1998)

药物制剂挑战

他拉西肽由于在水性和有机溶剂中的溶解性差,在药物制剂中提出了挑战。纳米悬浮液已被探索作为配制此类难溶性药物的一种新方法,显示出提高生物利用度和体内性能的潜力 (Jacobs 等人,2000)

对胰腺分泌机制的影响

关于褪黑激素及其前体 L-色氨酸对大鼠胰腺酶分泌的调节的研究确定了他在这些过程中的作用。他拉西肽在给药后逆转了褪黑激素或 L-色氨酸对胰腺分泌功能的刺激作用,表明其对胰腺酶活性和潜在 CCK 通路有显着影响 (Leja-Szpak 等人,2004)

在胆囊收缩素诱导的胰腺分泌中的作用

对胆囊收缩素 (CCK) 刺激的外分泌胰腺机制的进一步研究发现,他拉西肽作为 CCK-A 受体拮抗剂时,会改变胰腺分泌反应。这项研究强调了短十二指肠-胰腺反射和 CCK 受体在理解他拉西肽对胰腺分泌过程的影响中的重要性 (Evilevitch 等人,2003)

安全和危害

As Tarazepide is primarily used for research purposes, detailed safety and hazard information may not be readily available. It’s important to handle all research chemicals with appropriate safety precautions. Always refer to the Safety Data Sheet (SDS) provided by the manufacturer for specific safety information .

属性

IUPAC Name

N-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N4O2/c1-31-22-15-6-5-14-21(22)24(18-9-3-2-4-10-18)29-26(28(31)34)30-27(33)23-17-20-12-7-11-19-13-8-16-32(23)25(19)20/h2-7,9-12,14-15,17,26H,8,13,16H2,1H3,(H,30,33)/t26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPILLBHPRAPCB-AREMUKBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)C3=CC4=C5N3CCCC5=CC=C4)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2C(=N[C@@H](C1=O)NC(=O)C3=CC4=C5N3CCCC5=CC=C4)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tarazepide

CAS RN

141374-81-4
Record name Tarazepide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141374814
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tarazepide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06435
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TARAZEPIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RK2972YZ2U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tarazepide
Reactant of Route 2
Reactant of Route 2
Tarazepide
Reactant of Route 3
Reactant of Route 3
Tarazepide
Reactant of Route 4
Tarazepide
Reactant of Route 5
Tarazepide
Reactant of Route 6
Reactant of Route 6
Tarazepide

Citations

For This Compound
400
Citations
C Jacobs, O Kayser, RH Müller - International Journal of Pharmaceutics, 2000 - Elsevier
Poorly soluble drugs are often a challenging problem in drug formulation, especially when the drug is not soluble in either aqueous media or organic solvents. Attempts to overcome the …
Number of citations: 321 www.sciencedirect.com
R Zabielski, V Leśniewska, J Borlak, PC Gregory… - Regulatory peptides, 1998 - Elsevier
… Tarazepide decreased duodenal electric activity, reduced interdigestive … by Tarazepide±atropine; in contrast, protein secretion to intraduodenal CCK-8 was abolished by Tarazepide or …
Number of citations: 40 www.sciencedirect.com
A Rzasa, PC Gregory, SG Pierzynowski - The Digestive Physiology of … - cabidigitallibrary.org
… The aim of this investigation was to find whether blockade of the CCK-A receptor by Tarazepide (TA) affected appetite, feeding behaviour, feed consumption and body weight gain in the …
Number of citations: 2 www.cabidigitallibrary.org
A Leja-Szpak, J Jaworek… - Journal of physiology …, 2004 - europepmc.org
… CCK (1) receptor antagonist; tarazepide, was used in the part of the study to determine the involvement of CCK in the secretory effects of melatonin. The secretory studies were …
Number of citations: 46 europepmc.org
L Evilevitch, BR Weström… - Scandinavian journal of …, 2003 - Taylor & Francis
… Tarazepide and/or 4-DAMP treatment, though the increase in trypsin output was lower after Tarazepide … this response was totally abolished in Tarazepide and 4-Damp treated animals. …
Number of citations: 17 www.tandfonline.com
A Rząsa, PC Gregory, SG Pierzynowski - Veterinary Medicine, 2003 - ejpau.media.pl
… Feed consumption in TARAZEPIDE days were estimated by means and standard deviation. … II - TARAZEPIDE was given once in bigger doses (10 and 50 mg) to gilts kept …
Number of citations: 4 www.ejpau.media.pl
A Rz±sa, PC Gregory, SG Pierzynowski - Group, 2003 - ejpau.media.pl
… Feed consumption in TARAZEPIDE days were estimated by means and standard deviation. … II - TARAZEPIDE was given once in bigger doses (10 and 50 mg) to gilts kept …
Number of citations: 4 www.ejpau.media.pl
A LEJA-SZPAK, J JAWOREK, K NAWROT-PORABKA… - jpp.krakow.pl
… CCK1 receptor antagonist; tarazepide, was used in the part of the study to determine the involvement of CCK in the secretory effects of melatonin. The secretory studies were performed …
Number of citations: 2 www.jpp.krakow.pl
M Kapica, D Laubitz, I Puzio, A Jankowska… - Journal of physiology …, 2006 - academia.edu
… The question of the precise localization of the mechanism - gastric or duodenal mucosa or both - requires further investigation since tarazepide in the present study was given …
Number of citations: 25 www.academia.edu
CAS Number, I vivo Activity
Number of citations: 0

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。